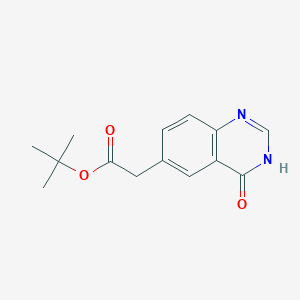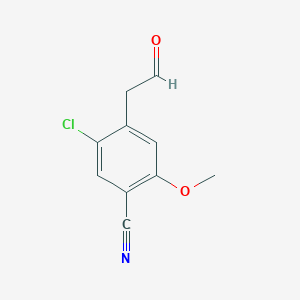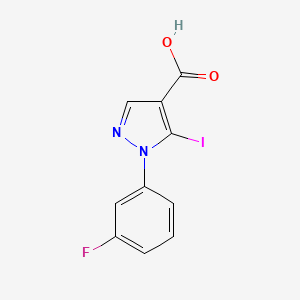
1-(3-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of an iodine atom at the 5th position, a fluorophenyl group at the 1st position, and a carboxylic acid group at the 4th position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom at the 1st position of the pyrazole ring with a fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.
Carboxylation: The carboxylic acid group can be introduced by carboxylation of the corresponding pyrazole derivative using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.
Coupling reactions: The fluorophenyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling reactions: Palladium catalysts and bases like potassium carbonate are typically used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(3-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine and fluorophenyl groups can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a bromine atom instead of iodine.
5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of iodine.
5-iodo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with the fluorophenyl group at a different position.
Uniqueness
The uniqueness of 1-(3-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid lies in the combination of the iodine and fluorophenyl groups, which can impart distinct chemical and biological properties. The iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s activity and selectivity in various applications.
Properties
Molecular Formula |
C10H6FIN2O2 |
|---|---|
Molecular Weight |
332.07 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-5-iodopyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H6FIN2O2/c11-6-2-1-3-7(4-6)14-9(12)8(5-13-14)10(15)16/h1-5H,(H,15,16) |
InChI Key |
NYRQDFPTYLFPKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=C(C=N2)C(=O)O)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2(3H)-Benzothiazolimine, 3-[3-(methylthio)propyl]-6-(trifluoromethoxy)-](/img/structure/B8585813.png)
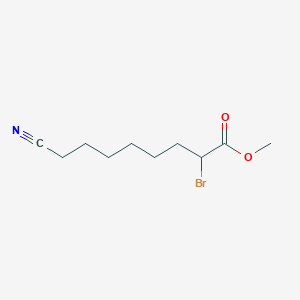
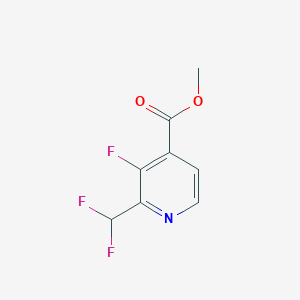
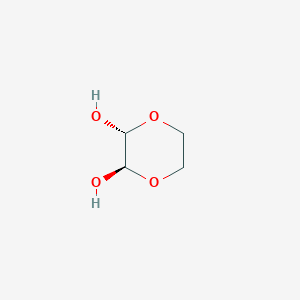
![3-Ethyl-7-propylbenzo[d]isoxazol-6-ol](/img/structure/B8585840.png)
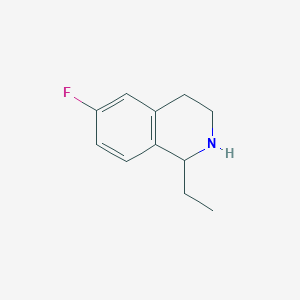



![1-[4-(5-Cyanopyridin-2-yl)phenyl]cyclopropanecarbohydrazide](/img/structure/B8585857.png)
